molecular formula C10H7NO2S B8660896 2-Ethanethioylisoindoline-1,3-dione

2-Ethanethioylisoindoline-1,3-dione

Cat. No.: B8660896
M. Wt: 205.23 g/mol
InChI Key: NJTUCDUDNYPIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethanethioylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a bicyclic aromatic compound characterized by two ketone groups at positions 1 and 2.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-ethanethioylisoindole-1,3-dione

InChI

InChI=1S/C10H7NO2S/c1-6(14)11-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,1H3

InChI Key

NJTUCDUDNYPIIM-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve yields compared to electron-withdrawing substituents (e.g., dichloro), suggesting enhanced nucleophilic reactivity .
  • Bulky substituents (e.g., hydroxyundecyl) may reduce crystallinity but increase membrane permeability .

Physicochemical Properties

Lipophilicity (ClogP) and solubility are critical for drug-like behavior:

Compound Type ClogP Solubility Trends Biological Relevance
Piperazine-2,3-dione derivatives 1.5–2.8 Moderate lipophilicity Anthelmintic activity
2-(2,5-Dioxotetrahydrofuran) derivative N/A Low (rigid structure) Anticonvulsant activity
2-(4-Hydroxybutyl) derivative N/A High (polar hydroxy group) Research intermediate

Key Observations :

  • Piperazine-2,3-diones exhibit optimized lipophilicity (ClogP ~2.0) for parasite membrane penetration .
  • Hydroxy groups (e.g., in 2-(4-hydroxybutyl)) enhance aqueous solubility but may limit blood-brain barrier penetration .

Key Observations :

  • Indane-1,3-diones demonstrate anticoagulant effects via structural mimicry of vitamin K antagonists .

Stability and Reactivity

  • Thioester vs. Ester Substituents : The ethanethioyl group (S-CO-) in 2-Ethanethioylisoindoline-1,3-dione is more nucleophilic and prone to hydrolysis than ester-linked analogs (e.g., methoxybenzyl). This reactivity could limit stability but enable prodrug strategies.
  • Hydrogen Bonding: Compounds with hydroxy or amino groups (e.g., 2-(4-hydroxybutyl)) form intermolecular hydrogen bonds, enhancing crystal packing but reducing solubility .

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